molecular formula C23H29N3O5 B11278777 N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

Cat. No.: B11278777
M. Wt: 427.5 g/mol
InChI Key: AEXFIIVSOJUEET-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in medicinal chemistry, and methoxybenzyl groups that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with piperazine to form an intermediate, which is then reacted with 2-(2-methoxyphenyl)acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

N-(4-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is unique due to its specific chemical structure, which allows for selective binding to alpha1-adrenergic receptors with high affinity. This selectivity and affinity make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetamide

InChI

InChI=1S/C23H29N3O5/c1-29-19-9-7-18(8-10-19)15-24-22(27)16-31-17-23(28)26-13-11-25(12-14-26)20-5-3-4-6-21(20)30-2/h3-10H,11-17H2,1-2H3,(H,24,27)

InChI Key

AEXFIIVSOJUEET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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